4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with chlorobenzyl, iodo, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzaldehyde Core: The initial step involves the formation of the benzaldehyde core, which can be achieved through the oxidation of a suitable benzyl alcohol derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodo group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: 4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid.
Reduction: 4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting or modifying their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Chlorobenzyl)oxy]-3,4’-dichloroazobenzene: Similar in structure but with different substituents, leading to distinct properties and applications.
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde: Another related compound with an ethoxy group instead of a methoxy group.
Uniqueness
4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde is unique due to the combination of its substituents, which confer specific reactivity and potential applications that differ from its analogs. The presence of the iodo group, in particular, allows for unique substitution reactions that are not possible with other halogens.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClIO3/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-2-4-12(16)5-3-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQAUWGISNIGPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClIO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.